

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Oxypeucedanin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypeucedanin is a naturally occurring linear furanocoumarin that has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of Oxypeucedanin. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented, alongside visualizations of its key signaling pathways and experimental workflows. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

Oxypeucedanin, with the chemical formula $C_{16}H_{14}O_5$ and a molecular weight of 286.28 g/mol, belongs to the class of psoralen-type furanocoumarins. Its core structure consists of a furan ring fused to a coumarin (2H-chromen-2-one) moiety. The defining feature of **Oxypeucedanin** is the presence of a 3,3-dimethyloxiran-2-yl)methoxy substituent.



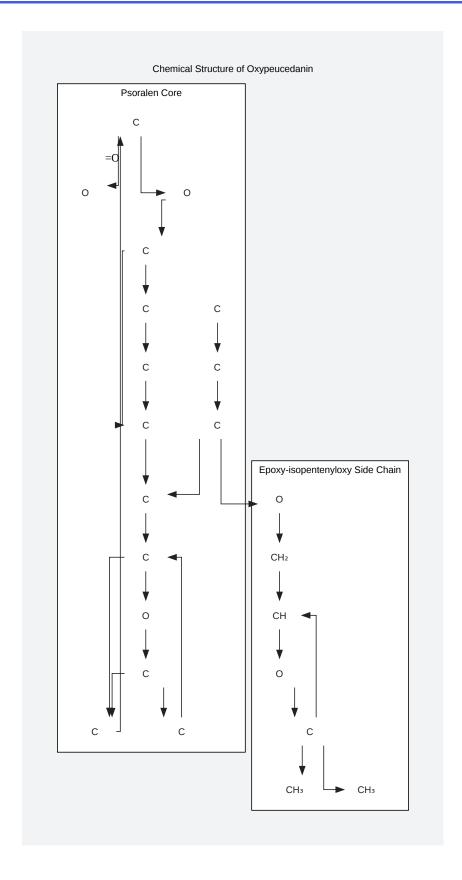




The presence of a chiral center on the oxirane ring gives rise to two enantiomers: (+)-(R)
Oxypeucedanin and (-)-(S)-Oxypeucedanin. The absolute configuration of the stereocenter significantly influences the biological activity of the molecule. Additionally, Oxypeucedanin can exist in a hydrated form, Oxypeucedanin hydrate, where the epoxide ring is opened to form a diol.

Chemical Structure Visualization





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Caption: General chemical structure of Oxypeucedanin.



Physicochemical Properties

A summary of the key physicochemical properties of **Oxypeucedanin** and its hydrate is presented in the tables below.

Table 1: General Physicochemical Properties

Property	Value	Reference(s)
Chemical Formula	C16H14O5	[1]
Molecular Weight	286.28 g/mol	[1]
Appearance	White crystalline solid	
Solubility	Soluble in DMSO, methanol, ethanol, chloroform	

Table 2: Stereoisomer-Specific Properties

Property	(+)-(R)- Oxypeucedanin	(-)-(S)- Oxypeucedanin	Reference(s)
IUPAC Name	4-[[(2R)-3,3- dimethyloxiran-2- yl]methoxy]furo[3,2- g]chromen-7-one	4-[[(2S)-3,3- dimethyloxiran-2- yl]methoxy]furo[3,2- g]chromen-7-one	[2][3]
Melting Point	104-105 °C	141-142 °C	
Specific Rotation	+24.6° (c=0.5, CHCl ₃)	-22.5° (c=0.5, CHCl₃)	

Table 3: Physicochemical Properties of Oxypeucedanin Hydrate



Property	Value	Reference(s)
Chemical Formula	C16H16O6	[4]
Molecular Weight	304.29 g/mol	
IUPAC Name	4-[(2R)-2,3-dihydroxy-3- methylbutoxy]furo[3,2- g]chromen-7-one	_

Table 4: Spectroscopic Data for Oxypeucedanin (1H-

NMR)

Proton	Chemical Shift (δ, ppm)	Multiplicity	J (Hz)
H-2'	7.64	d	2.3
H-3'	6.98	d	1.6
H-3	6.34	d	9.8
H-4	8.23	d	9.8
H-8	7.22	S	
H-1"	4.61, 4.47	dd	6.8
H-2"	3.25	dd	
CH₃	1.36, 1.11	S	_

Table 5: Spectroscopic Data for Oxypeucedanin (¹³C-NMR)



Carbon	Chemical Shift (δ, ppm)
C-2	161.2
C-3	113.1
C-4	144.9
C-4a	114.7
C-5	149.2
C-6	115.8
C-7	160.5
C-8	99.8
C-8a	149.5
C-2'	146.0
C-3'	105.1
C-1"	69.8
C-2"	61.2
C-3"	58.0
CH₃	25.0, 19.5

Experimental Protocols Isolation and Purification of Oxypeucedanin from Angelica dahurica

The following protocol describes a general method for the isolation and purification of **Oxypeucedanin** from the roots of Angelica dahurica.

3.1.1. Extraction

 Preparation of Plant Material: Air-dried roots of Angelica dahurica are ground into a fine powder.

Foundational & Exploratory





- Solvent Extraction: The powdered plant material is extracted with 95% ethanol at room temperature for 72 hours. The extraction process is repeated three times.
- Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

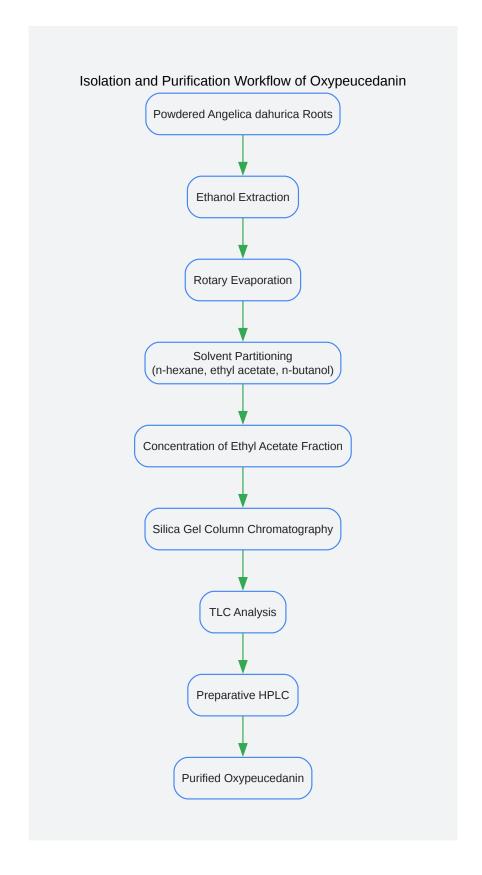
3.1.2. Fractionation

- Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
- Fraction Collection: The ethyl acetate fraction, which is typically enriched with furanocoumarins, is collected and concentrated.

3.1.3. Chromatographic Purification

- Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100).
- Fraction Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a UV lamp (254 nm) for visualization. Fractions containing a compound with an Rf value corresponding to standard Oxypeucedanin are pooled.
- High-Performance Liquid Chromatography (HPLC): The pooled fractions are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a gradient of methanol and water is typically used. The elution is monitored at a wavelength of 300 nm.
- Final Product: The purified **Oxypeucedanin** is collected, the solvent is evaporated, and the compound is dried to yield a white crystalline powder.





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Caption: A typical workflow for the isolation and purification of **Oxypeucedanin**.



Western Blot Analysis of NF-кВ Pathway

This protocol outlines the steps to investigate the effect of **Oxypeucedanin** on the NF-κB signaling pathway in a cell-based assay.

- Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) to 80% confluency. Treat the cells with various concentrations of Oxypeucedanin for a specified time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
- Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
- Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.
- SDS-PAGE: Separate the protein samples (20-30 μg) by sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, and a loading control like β-actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.



 Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

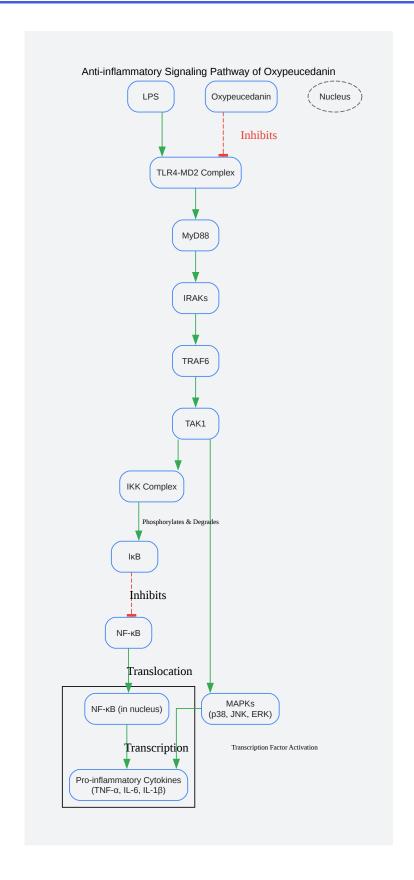
This protocol describes how to analyze the effect of **Oxypeucedanin** on the cell cycle distribution of cancer cells.

- Cell Culture and Treatment: Seed cancer cells (e.g., HepG2) in 6-well plates and treat with different concentrations of **Oxypeucedanin** for 24-48 hours.
- Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.
- Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
- Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
- Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathways Modulated by Oxypeucedanin Anti-inflammatory Pathway: Inhibition of TLR4-MD2/NFkB/MAPK Signaling

Oxypeucedanin exerts its anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4) signaling pathway. It has been shown to interfere with the binding of LPS to the TLR4-MD2 complex, thereby inhibiting downstream signaling cascades involving NF- κ B and MAPKs (mitogen-activated protein kinases). This leads to a reduction in the production of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β .





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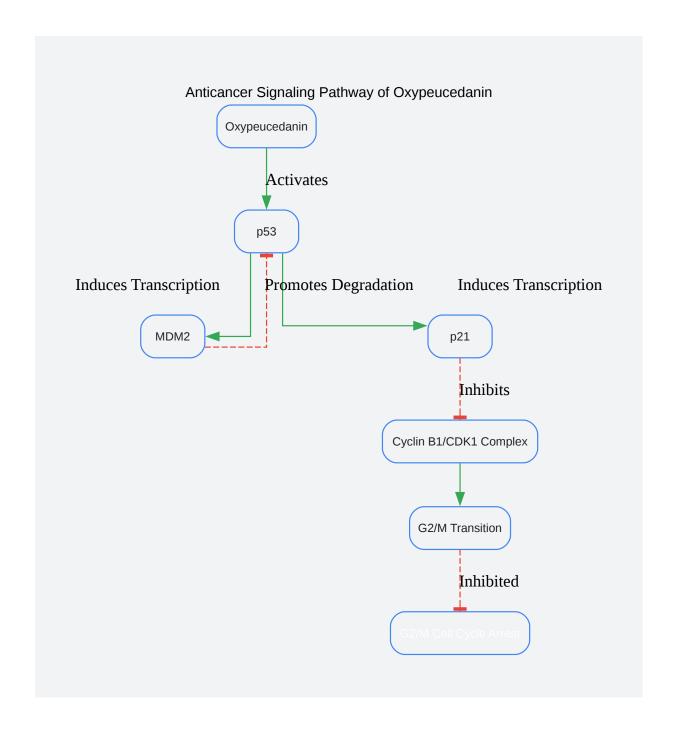
Caption: Oxypeucedanin inhibits the TLR4-mediated inflammatory pathway.



Anticancer Pathway: Induction of G2/M Arrest via p53-Dependent MDM2/p21 Signaling

In the context of cancer, **Oxypeucedanin** has been shown to induce cell cycle arrest at the G2/M phase. This effect is mediated through the activation of the p53 tumor suppressor protein. Activated p53 upregulates the expression of p21, a cyclin-dependent kinase inhibitor, which in turn blocks the activity of cyclin B1/CDK1 complex, a key regulator of the G2/M transition. Furthermore, p53 induces the expression of MDM2, which creates a negative feedback loop by targeting p53 for degradation.





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Caption: Oxypeucedanin induces G2/M cell cycle arrest through the p53 pathway.

Conclusion



Oxypeucedanin is a furanocoumarin with a well-defined chemical structure and distinct stereoisomers that exhibit different physicochemical and biological properties. This guide has provided a detailed overview of its chemical nature, along with practical experimental protocols for its study. The elucidation of its mechanisms of action, particularly its role in modulating key signaling pathways involved in inflammation and cancer, highlights its potential as a lead compound for the development of novel therapeutics. Further research into the structure-activity relationships of Oxypeucedanin and its derivatives is warranted to fully explore its therapeutic potential.

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